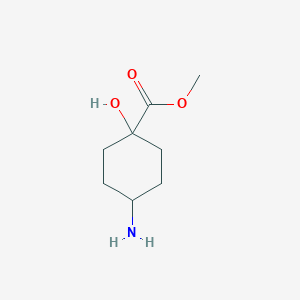

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate is a chemical compound with a molecular formula of C8H15NO3 It is a derivative of cyclohexane, featuring an amino group, a hydroxyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate can be achieved through selective transformations of functional groups. One common method involves the Diels-Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective transformations to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may include optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-hydroxycyclohexane-1-carboxylate

- Methyl 1-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

- Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate hydrochloride

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl functional groups on the cyclohexane ring, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for further chemical modifications and functionalization.

Biological Activity

Methyl 4-amino-1-hydroxycyclohexane-1-carboxylate (also known as Methyl 4-amino-1-hydroxycyclohexanecarboxylate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its cyclohexane ring with an amino group, a hydroxyl group, and a carboxylate ester. The synthesis of this compound can be achieved through various organic reactions, including the Bucherer-Bergs synthesis and Strecker synthesis, which yield different stereoisomers. The stereochemistry plays a crucial role in determining the compound's biological activity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

- Neuroprotective Effects : Research suggests that this compound may have neuroprotective effects, potentially acting as an antagonist to excitotoxicity in neuronal cells. This could be beneficial in conditions such as stroke or neurodegenerative diseases .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential in metabolic disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential applications in developing new antimicrobial agents .

- Neuroprotective Studies : In vitro experiments showed that this compound reduced oxidative stress markers in neuronal cell lines exposed to glutamate toxicity. This effect was quantified using assays measuring reactive oxygen species (ROS) levels, indicating a protective mechanism against excitotoxic damage .

- Enzyme Inhibition : Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound exhibited competitive inhibition with an IC50 value of approximately 20 µM, suggesting its potential use in treating Alzheimer's disease by enhancing cholinergic transmission .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 4-amino-1-hydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-12-7(10)8(11)4-2-6(9)3-5-8/h6,11H,2-5,9H2,1H3 |

InChI Key |

NCNXWHFKFVIIAY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCC(CC1)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.